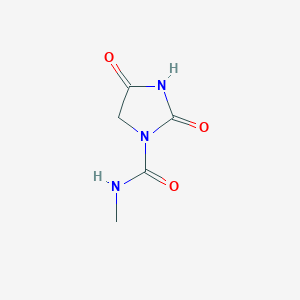

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide is an imidazolidine derivative characterized by a central five-membered ring containing two ketone groups (2,4-dioxo) and a carboxamide substituent at the 1-position. The N-methyl group at the 1-position distinguishes it from related compounds with bulkier or halogenated substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide typically involves the reaction of hydantoins with organic isocyanates. One common method is the reaction of hydantoin with methyl isocyanate under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis under acidic or basic conditions cleaves the carboxamide bond, yielding intermediates critical for metabolite formation:

-

Acidic hydrolysis (HCl/H₂O): Produces methylamine and 2,4-dioxoimidazolidine-1-carboxylic acid.

-

Basic hydrolysis (NaOH): Forms sodium carboxylate derivatives, facilitating further functionalization.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (pH < 3) | HCl, H₂O | Methylamine + 2,4-dioxoimidazolidine-1-carboxylic acid | |

| Alkaline (pH > 10) | NaOH | Sodium 2,4-dioxoimidazolidine-1-carboxylate |

Acylation and Alkylation

The carboxamide nitrogen undergoes nucleophilic substitution with acyl/alkyl halides:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives .

-

Alkylation : Treatment with methyl iodide in THF yields N-alkylated imidazolidinones.

Key Reaction Pathway :

N Methyl 2 4 dioxoimidazolidine 1 carboxamide+R XBaseN R 2 4 dioxoimidazolidine 1 carboxamide+HX

Condensation Reactions

The compound participates in cyclocondensation with aldehydes or ketones:

-

With benzaldehyde : Forms fused imidazolidine-heterocyclic structures under reflux (DMF, 80°C).

-

With cyclohexanone : Generates spirocyclic derivatives via Michael addition .

Table 2: Condensation Reaction Examples

| Carbonyl Compound | Catalyst | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | K₂CO₃ | Benzo-fused imidazolidine | 65 | |

| Cyclohexanone | Piperidine | Spirocyclohexane-imidazolidine | 72 |

Coordination Chemistry

The imidazolidine ring acts as a ligand for transition metals:

-

Cu(II) complexes : Forms stable octahedral complexes in aqueous ethanol, confirmed by UV-Vis and EPR spectroscopy .

-

Fe(III) binding : Coordinates via carbonyl oxygen and nitrogen atoms, enabling catalytic oxidation of organic substrates .

Key Complexation Reaction :

Compound+Cu NO →[Cu Compound 2(H O)2]2+

Biological Interactions

As a metabolite of iprodione, it interacts with fungal enzymes and nucleic acids:

-

Fungicidal activity : Inhibits mitochondrial electron transport in Botrytis cinerea (EC₅₀ = 24.2 μg/mL) .

-

DNA binding : Forms adducts with guanine residues, disrupting replication in Escherichia coli.

Table 3: Enzymatic Targets

| Enzyme | Organism | Inhibition Mechanism | Reference |

|---|---|---|---|

| Succinate dehydrogenase | Microdochium nivale | Competitive binding at ubiquinone site | |

| DNA polymerase I | E. coli | Template strand distortion |

Characterization Methods

Analytical techniques validate reaction outcomes:

-

NMR : 1H NMR (DMSO-d₆): δ 3.12 (s, 3H, N–CH₃), 4.45 (s, 2H, CH₂), 8.21 (s, 1H, NH).

-

IR : Strong bands at 1710 cm⁻¹ (C=O) and 1650 cm⁻¹ (amide C–N).

Stability and Degradation

Scientific Research Applications

Agricultural Applications

Fungicide Use

Iprodione is primarily utilized as a broad-spectrum fungicide in agriculture. It is effective against various fungal diseases affecting fruit and vegetable crops. Its mode of action involves inhibiting fungal growth by disrupting the cellular processes essential for their survival.

- Target Diseases : Iprodione is effective against pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold) among others.

- Crops Treated : Commonly applied to crops like tomatoes, cucumbers, and grapes.

Table 1: Efficacy of Iprodione on Various Fungal Pathogens

| Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Botrytis cinerea | Tomatoes | 85 | |

| Sclerotinia sclerotiorum | Cucumbers | 90 | |

| Alternaria solani | Potatoes | 80 |

Environmental Impact and Safety

Toxicological Studies

Research indicates that iprodione poses certain environmental risks, particularly concerning its degradation products and potential toxicity to non-target organisms. Studies have demonstrated that iprodione can induce genotoxic effects in human cell lines, raising concerns about its safety profile.

- Genotoxicity : Iprodione has been shown to cause DNA damage in A549 lung carcinoma cells, indicating potential risks associated with its use in agriculture .

- Environmental Persistence : The compound has been detected in various environmental compartments, which necessitates careful management to mitigate risks to human health and ecosystems .

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds

Iprodione's structural framework has been exploited in the synthesis of various bioactive molecules. Its unique imidazolidine structure serves as a scaffold for developing novel pharmaceuticals.

- Quaternary Amino Acids : Recent studies have utilized iprodione derivatives in the asymmetric synthesis of α-aryl quaternary amino acids, which are valuable in medicinal chemistry due to their biological activities .

- Anticancer Research : Investigations into derivatives of iprodione have revealed promising anticancer properties, particularly against breast cancer cell lines. Compounds derived from iprodione exhibit significant cytotoxicity and potential as targeted therapies .

Table 2: Anticancer Activity of Iprodione Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Iprodione Derivative A | MDA-MB-231 (Breast) | 2.29 | Induces apoptosis via ROS levels |

| Iprodione Derivative B | A549 (Lung) | 3.5 | Disrupts mitochondrial function |

| Iprodione Derivative C | SKOV3 (Ovarian) | 4.5 | Inhibits tubulin polymerization |

Case Studies

Case Study 1: Efficacy in Crop Protection

A field trial conducted on tomato crops treated with iprodione demonstrated a significant reduction in the incidence of gray mold compared to untreated controls. The application resulted in an 85% reduction in disease severity, showcasing its effectiveness as a protective fungicide.

Case Study 2: Toxicological Assessment

A study assessing the genotoxic effects of iprodione on human lung cells indicated that exposure led to increased levels of DNA strand breaks. This research highlights the need for ongoing evaluation of the safety profiles of agricultural chemicals used extensively in food production.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s core imidazolidine-2,4-dione scaffold is shared with several agrochemicals, but substituent variations critically influence functionality:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Melting Point | Primary Application |

|---|---|---|---|---|---|

| N-Methyl-2,4-dioxoimidazolidine-1-carboxamide | C₅H₇N₃O₃ | Methyl group at 1-position | 157.13 (calc.) | Not reported | Inferred antiviral* |

| Iprodione | C₁₃H₁₃Cl₂N₃O₃ | 3,5-Dichlorophenyl, isopropyl | 330.17 | 136°C | Fungicide |

| Procymidone | C₁₃H₁₁Cl₂NO₂ | 3,5-Dichlorophenyl, dimethyl | 284.14 | Not reported | Fungicide |

| Vinclozolin | C₁₂H₉Cl₂NO₃ | 3,5-Dichlorophenyl, vinyl-oxazolidine | 286.11 | 108°C | Fungicide |

*Inference based on N-methyl lycoricidine derivatives with antiviral activity (e.g., 60–62% TMV inhibition) .

Key Observations:

- Substituent Impact: The absence of chlorine atoms and aromatic rings in this compound reduces its molecular weight and likely alters lipophilicity compared to chlorinated analogs like Iprodione. This may limit environmental persistence but could enhance bioavailability for non-pesticidal applications .

- Bioactivity : Chlorinated phenyl groups in Iprodione and Procymidone are critical for fungicidal activity, enabling binding to fungal succinate dehydrogenase. The N-methyl group in the target compound may instead favor interactions with viral or plant defense enzymes, as seen in lycoricidine derivatives .

Physicochemical Properties

- Melting Point : Iprodione’s higher melting point (136°C) reflects its crystalline stability from chlorine and isopropyl groups, whereas the simpler N-methyl derivative likely has a lower melting point due to reduced molecular symmetry .

- Solubility : The target compound’s lower molecular weight and lack of hydrophobic substituents may improve water solubility compared to Iprodione, which is sparingly soluble in water (20 mg/L at 20°C) .

Biological Activity

N-Methyl-2,4-dioxoimidazolidine-1-carboxamide, commonly known as iprodione, is a dicarboximide fungicide with significant biological activity. This compound has been extensively studied for its effects on various biological systems, particularly in the context of agricultural applications and its impact on human health and the environment.

Iprodione has the chemical formula C₁₃H₁₃Cl₂N₃O₃ and a molecular weight of approximately 330.17 g/mol. It is characterized by its ability to produce reactive oxygen species (ROS), leading to oxidative stress in biological organisms .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ |

| Molecular Weight | 330.17 g/mol |

| Melting Point | 130-134 °C |

| Boiling Point | 481.1 ± 55 °C |

| Density | 1.5 ± 0.1 g/cm³ |

Iprodione acts primarily by inhibiting mitochondrial respiration and disrupting cellular metabolism in fungi, which leads to cell death. The compound interferes with the production of ATP, ultimately causing energy depletion in fungal cells . Additionally, iprodione has been shown to inhibit cell-cell adhesion mechanisms by interacting with integrins, which play a crucial role in cellular signaling and attachment .

Antifungal Properties

Iprodione is widely used for controlling fungal pathogens such as Botrytis cinerea and Sclerotinia species in crops. Its effectiveness against these pathogens is attributed to its ability to disrupt fungal cell wall integrity and metabolic processes .

Toxicological Studies

Research indicates that iprodione exhibits varying degrees of toxicity across different species. For instance, studies have shown that it can induce oxidative damage in aquatic organisms, such as rainbow trout hepatocytes, leading to increased mortality rates under certain exposure conditions . Furthermore, chronic toxicity studies in rats revealed no treatment-related tumors; however, the potential for carcinogenic effects remains a subject of investigation .

Case Studies

- Fungal Control in Vineyards : A study conducted on the effectiveness of iprodione against Botrytis cinerea demonstrated significant reductions in disease incidence when applied as part of an integrated pest management strategy. The study highlighted the importance of timing and application methods to maximize efficacy while minimizing environmental impact .

- Aquatic Toxicity Assessment : In a toxicological assessment involving primary cultured rainbow trout hepatocytes, iprodione exposure resulted in elevated levels of oxidative stress markers, indicating potential risks to aquatic ecosystems when used extensively in agriculture .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying iprodione's antifungal activity and its environmental impact. Notable findings include:

- Oxidative Stress Induction : Iprodione has been shown to induce oxidative stress through ROS generation, affecting both target pathogens and non-target organisms .

- Proteomic Analysis : Comparative proteomic studies have identified differentially expressed proteins involved in metabolic pathways related to iprodione degradation by microbial strains, providing insights into bioremediation strategies .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize N-Methyl-2,4-dioxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor carboxamides under reflux conditions. For example, analogous compounds (e.g., quinazolinone derivatives) are synthesized by reacting N-methyl anthranilic acid with carboxylic acids in benzene, catalyzed by pyridine, followed by reflux, filtration, and recrystallization . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.

- Catalyst use : Pyridine or triethylamine aids in deprotonation.

- Temperature : Reflux (~80–100°C) balances reaction rate and side-product minimization.

- Data Table :

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Methyl anthranilic acid | Benzene | Pyridine | 3 | 75–85 |

| Thiophene-2-carboxylic acid | Acetonitrile | None | 1–3 | 60–70 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns methyl groups (δ 3.0–3.5 ppm for N-CH3) and carbonyl carbons (δ 160–180 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazolidine ring vibrations.

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Example : For similar imidazolidine derivatives, 13C NMR resolved dioxo groups at δ 165–175 ppm .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodological Answer : Use the Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis H37Rv:

Dilute compounds in DMSO and add to bacterial cultures.

Incubate (37°C, 7 days) and measure fluorescence (ex: 530 nm, em: 590 nm).

Calculate minimum inhibitory concentration (MIC) via dose-response curves.

- Reference : Compounds with MIC ≤6.25 µg/mL are considered potent .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., inoculum size, incubation time).

- Compound purity : Validate via HPLC (>95% purity).

- Structural analogs : Compare substituent effects (e.g., halogen vs. methyl groups).

- Case Study : Anti-tubercular activity of 5Ff6 (MIC 6.25 µg/mL) vs. 5Fe5 (MIC 12.5 µg/mL) highlights substituent-dependent efficacy .

Q. What computational approaches are used to study the binding interactions of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions (e.g., penicillin-binding protein 2a).

- Key Parameters :

- Grid box : Centered on active sites (e.g., Tyr297, Lys273 for PBP2a).

- Scoring function : ΔG values (e.g., −4.2 kcal/mol indicates strong binding) .

- Validation : Compare docking poses with crystallographic data (if available).

Q. How can structure-activity relationships (SAR) be elucidated for imidazolidine carboxamide derivatives?

- Methodological Answer :

Synthesize analogs with varying substituents (e.g., aryl, heteroaryl).

Test biological activity (e.g., MIC, IC50).

Perform QSAR modeling to correlate substituent properties (logP, Hammett σ) with efficacy.

- Example : Thiophene-substituted derivatives showed enhanced activity over phenyl analogs due to improved hydrophobicity .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures thermal degradation (e.g., onset at 200°C).

- pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and monitor by UV-Vis spectroscopy.

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

N-methyl-2,4-dioxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C5H7N3O3/c1-6-4(10)8-2-3(9)7-5(8)11/h2H2,1H3,(H,6,10)(H,7,9,11) |

InChI Key |

KLZBZKGKUFNWKD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CC(=O)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.